Product packaging for Cyclopentane, 1-ethyl-3-methyl-(Cat. No.:CAS No. 3726-47-4)

Cyclopentane, 1-ethyl-3-methyl-

Cat. No.: B11994681
CAS No.: 3726-47-4
M. Wt: 112.21 g/mol
InChI Key: PQXAPVOKLYINEI-UHFFFAOYSA-N
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Description

Contextual Significance in Alicyclic Hydrocarbon Chemistry

Alicyclic hydrocarbons, which are cyclic compounds that behave chemically like their acyclic counterparts, are fundamental components of various natural and synthetic materials, most notably petroleum. 1-Ethyl-3-methylcyclopentane, with the chemical formula C8H16, serves as a representative model for the substituted cyclopentanes found in crude oil and its refined products. guidechem.comnist.gov Its study is crucial for understanding the complex isomerization and reforming processes that are central to the production of high-octane gasoline and other fuels. The behavior of such molecules under catalytic conditions directly impacts the efficiency and output of petroleum refining.

Beyond its relevance in fuel science, 1-ethyl-3-methylcyclopentane is an excellent pedagogical tool and research subject for elucidating the principles of stereoisomerism and conformational dynamics in five-membered ring systems. The presence of two stereocenters gives rise to distinct stereoisomers, each with unique physical and chemical properties, providing a tangible example for the study of molecular geometry and its consequences.

Overview of Research Domains and Contemporary Challenges

The study of 1-ethyl-3-methylcyclopentane spans several key research domains within organic chemistry. A primary area of investigation is its complex stereochemistry and the conformational landscape of its isomers. Understanding the relative stabilities of the various conformations and the energy barriers to their interconversion is a persistent challenge that draws upon both experimental techniques and computational modeling.

Spectroscopic characterization, particularly through Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, is another critical research avenue. The detailed analysis of the spectra of its isomers provides invaluable data for confirming structures and understanding the subtle electronic and steric interactions at play. While foundational spectroscopic data exists, the ongoing development of more sophisticated spectroscopic methods and computational tools allows for an ever-deeper analysis of its molecular structure and dynamics.

Furthermore, the chemical reactivity of 1-ethyl-3-methylcyclopentane, especially in the context of catalysis, remains an active area of research. The selective cleavage of C-C bonds and the control of isomerization pathways are significant hurdles in the development of more efficient and selective catalytic systems for hydrocarbon transformations. Modern research often focuses on designing novel catalysts that can precisely control the reaction outcomes for molecules like 1-ethyl-3-methylcyclopentane, which is essential for producing desired chemical feedstocks and improving fuel quality. The synthesis of specific stereoisomers of this compound also presents a challenge, often requiring sophisticated asymmetric synthesis strategies. ontosight.ai

Interactive Data Table: General Properties of 1-Ethyl-3-methylcyclopentane

PropertyValue
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
CAS Registry Number3726-47-4
AppearanceColorless liquid
Boiling Point~118-120°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B11994681 Cyclopentane, 1-ethyl-3-methyl- CAS No. 3726-47-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3726-47-4

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

1-ethyl-3-methylcyclopentane

InChI

InChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3

InChI Key

PQXAPVOKLYINEI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)C

Origin of Product

United States

Ii. Isomerism and Stereochemical Considerations of 1 Ethyl 3 Methylcyclopentane

Geometric Isomerism: cis- and trans-1-Ethyl-3-methylcyclopentane

Geometric isomerism in 1-ethyl-3-methylcyclopentane arises from the restricted rotation about the carbon-carbon bonds within the cyclopentane (B165970) ring. This results in two distinct spatial arrangements of the ethyl and methyl groups relative to the plane of the ring: cis and trans. libretexts.org

The cis and trans isomers of 1-ethyl-3-methylcyclopentane are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images of one another. youtube.com

cis-1-Ethyl-3-methylcyclopentane : In this isomer, the ethyl and methyl groups are on the same side of the cyclopentane ring. libretexts.orgyoutube.com

trans-1-Ethyl-3-methylcyclopentane : In this isomer, the ethyl and methyl groups are on opposite sides of the cyclopentane ring. doubtnut.comyoutube.com

The relative stereochemistry of these isomers is described by the cis/trans notation. For instance, the "(1R,3R)-rel-" notation indicates a relative stereochemistry, where "rel" stands for relative, signifying the relationship between the two chiral centers. lumenlearning.com

The orientation of the ethyl and methyl groups significantly influences the three-dimensional shape, or conformation, of the cyclopentane ring. Cyclopentane itself is not planar and exists in puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate ring strain. lumenlearning.comlibretexts.orgyoutube.com

In substituted cyclopentanes like 1-ethyl-3-methylcyclopentane, the substituents can occupy either axial-like or equatorial-like positions in these puckered conformations. The stability of a particular conformation is determined by the steric interactions between the substituents and the rest of the ring. Generally, conformations that minimize these steric clashes are more stable.

Enantiomeric Forms and Chiral Properties

Both the cis and trans isomers of 1-ethyl-3-methylcyclopentane are chiral, meaning they are non-superimposable on their mirror images. This gives rise to enantiomeric pairs for each geometric isomer.

The absolute configuration of each chiral center (at carbons 1 and 3) can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. youtube.comwikipedia.orgmasterorganicchemistry.com This system assigns a priority to the four groups attached to each chiral carbon based on atomic number.

The assignment process involves:

Identifying the four different groups attached to the chiral carbon.

Assigning priorities (1-4, with 1 being the highest) to these groups based on the atomic number of the atoms directly bonded to the chiral center. If there is a tie, one moves to the next atoms along the chains until a point of difference is found.

Orienting the molecule so that the lowest priority group (4) is pointing away from the viewer.

Tracing the path from priority 1 to 2 to 3. If the path is clockwise, the configuration is designated as (R) (rectus, Latin for right). If it is counter-clockwise, the configuration is (S) (sinister, Latin for left). pressbooks.pub

For 1-ethyl-3-methylcyclopentane, this leads to the following possible enantiomers:

cis isomer : exists as a pair of enantiomers, (1R,3S)-1-ethyl-3-methylcyclopentane and (1S,3R)-1-ethyl-3-methylcyclopentane.

trans isomer : exists as a pair of enantiomers, (1R,3R)-1-ethyl-3-methylcyclopentane and (1S,3S)-1-ethyl-3-methylcyclopentane. chemspider.comnih.gov

The following table summarizes the stereoisomers of 1-ethyl-3-methylcyclopentane:

Geometric IsomerEnantiomers (Absolute Configuration)Relationship
cis(1R,3S)-1-ethyl-3-methylcyclopentaneEnantiomers
(1S,3R)-1-ethyl-3-methylcyclopentane
trans(1R,3R)-1-ethyl-3-methylcyclopentaneEnantiomers
(1S,3S)-1-ethyl-3-methylcyclopentane

cis and trans isomers are diastereomers of each other.

A mixture containing equal amounts of a pair of enantiomers is called a racemic mixture. The separation of a racemic mixture into its individual enantiomers is known as resolution. wikipedia.org

Theoretically, the enantiomers of 1-ethyl-3-methylcyclopentane can be resolved through several methods:

Formation of Diastereomers : This is a common method where the racemic mixture is reacted with a single enantiomer of a chiral resolving agent. wikipedia.orglibretexts.org For example, reacting racemic 1-ethyl-3-methylcyclopentane (if it were derivatized to an appropriate functional group like an alcohol or amine) with a chiral acid or base would form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers. mdpi.com

Chiral Chromatography : This technique utilizes a chiral stationary phase (CSP) in a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to one enantiomer moving through the column faster than the other, allowing for their separation. mdpi.com

Stereoselective Synthesis : Instead of separating a racemic mixture, it is often more efficient to synthesize a single desired enantiomer. This can be achieved through stereoselective synthesis, which employs chiral catalysts, reagents, or starting materials to favor the formation of one enantiomer over the other. lumenlearning.com

Advanced Stereochemical Nomenclature and Representation

The primary and most comprehensive way to name and represent the stereoisomers of 1-ethyl-3-methylcyclopentane is by using the IUPAC nomenclature system that incorporates both the cis/trans relative stereochemistry and the (R/S) absolute configuration. youtube.com

For example, a complete and unambiguous name for one of the stereoisomers is (1R,3R)-1-ethyl-3-methylcyclopentane . This name precisely describes the connectivity of the atoms and the three-dimensional arrangement of the substituents at the chiral centers.

Representations of these molecules are typically done using:

Wedge-and-dash notation : To depict the three-dimensional structure on a two-dimensional surface, with wedges indicating bonds coming out of the plane and dashes indicating bonds going into the plane.

Chair and envelope conformations : To more accurately represent the puckered nature of the cyclopentane ring and the relative positions of the substituents.

The combination of these naming conventions and structural representations provides a clear and detailed picture of the complex stereochemistry of 1-ethyl-3-methylcyclopentane.

Iii. Conformational Analysis and Dynamics of 1 Ethyl 3 Methylcyclopentane

Cyclopentane (B165970) Ring Conformations and Pseudorotation Pathways

Unlike its six-membered counterpart, cyclohexane (B81311), which has well-defined, high-energy barriers between its chair and boat conformations, the cyclopentane ring is highly flexible. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds, even though it would have minimal angle strain. libretexts.orglibretexts.org To alleviate this torsional strain, the ring puckers into non-planar conformations. libretexts.orglibretexts.orgdalalinstitute.com These puckered forms are not static but interconvert rapidly at room temperature through a low-energy process known as pseudorotation. dalalinstitute.comnih.gov This process involves sequential out-of-plane movements of the carbon atoms, allowing the "pucker" to travel around the ring with only a very small energy barrier. scribd.com

The two primary conformations that describe the puckering of the cyclopentane ring are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). nih.govscribd.com In the envelope form, four carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope. libretexts.org In the half-chair form, three carbons are in a plane, with the other two displaced on opposite sides of the plane. scribd.com The pseudorotation pathway allows the molecule to seamlessly transition between numerous envelope and half-chair forms. nih.gov

For unsubstituted cyclopentane, the envelope and half-chair conformations are very close in energy. The envelope conformation is generally considered the minimum energy state, but the half-chair, which functions as the transition state for the pseudorotation process, is only slightly higher in energy. stackexchange.comresearchgate.net The energy barrier for pseudorotation in cyclopentane is very low, estimated to be around 0.5 kcal/mol, making the ring highly dynamic and in rapid equilibration between its various puckered forms at ambient temperatures. stackexchange.comresearchgate.net The planar conformation, by contrast, is a high-energy state, approximately 5 kcal/mol above the puckered forms, and is not significantly populated. stackexchange.com

The introduction of substituents, as in 1-ethyl-3-methylcyclopentane, disrupts the energetic equivalence of the various puckered conformations. The molecule will preferentially adopt conformations that minimize steric strain by placing the larger alkyl groups in positions that reduce unfavorable interactions. For a monosubstituted cyclopentane, such as methylcyclopentane (B18539), the envelope conformation where the substituent occupies an "equatorial-like" position on the flap is more favorable. stackexchange.com In 1,3-disubstituted cyclopentanes, the relative stereochemistry (cis or trans) dictates the most stable conformations, as the ring puckers to minimize the steric repulsion between the two alkyl groups. researchgate.net

Table 1: Relative Energies of Unsubstituted Cyclopentane Conformations
ConformationRelative Energy (kcal/mol)SymmetryNote
Envelope0C_sGround state
Half-Chair~0.5 stackexchange.comresearchgate.netC_2Transition state for pseudorotation
Planar~5.0 stackexchange.comD_5hEnergetically unfavorable maximum

Data presented is for the parent, unsubstituted cyclopentane ring.

Conformational Isomerism of Ethyl and Methyl Substituents

Beyond the ring's pseudorotation, the rotational freedom of the bonds within the ethyl and methyl substituents introduces further conformational complexity. The orientation of these alkyl groups relative to the cyclopentane ring is not random but is governed by rotational energy barriers that lead to preferred staggered conformations, known as rotamers.

Rotation around the carbon-carbon single bonds is not entirely free but is hindered by an energy barrier. This torsional strain is a result of electron-electron repulsion between bonding pairs of electrons. msu.edu For the methyl group (CH₃) in 1-ethyl-3-methylcyclopentane, rotation around the bond connecting it to the ring involves a relatively low energy barrier.

The ethyl group (-CH₂CH₃) has an additional C-C bond, and rotation around this bond leads to different staggered (anti and gauche) and eclipsed conformations. The equilibrium between these rotamers is determined by their relative energies. rsc.org In general, anti-conformers, where bulky groups are furthest apart, are more stable than gauche conformers. libretexts.org

Table 2: Typical Rotational Energy Barriers in Alkanes
Bond RotationBarrier TypeApproximate Energy (kcal/mol)
Ethane (H₃C-CH₃)Eclipsed vs. Staggered~3.0 msu.edu
Propane (CH₃-CH₂CH₃)Eclipsed vs. Staggered~3.4
Butane (CH₃CH₂-CH₂CH₃)Gauche to Anti~0.9 libretexts.org
Butane (CH₃CH₂-CH₂CH₃)Eclipsed vs. Staggered~3.8 - 5.0

These values are for simple alkanes and serve as an approximation for the barriers within the alkyl substituents of 1-ethyl-3-methylcyclopentane.

The preferred conformations for the ethyl and methyl substituents are those that minimize steric and electronic repulsions. Steric hindrance occurs when the alkyl groups are brought into close proximity with each other or with adjacent hydrogen atoms on the cyclopentane ring. researchgate.netpressbooks.pub

Electronic effects, such as hyperconjugation, can also play a role in stabilizing certain rotamers. researchgate.net Hyperconjugation involves the interaction of the electrons in a sigma bond (like a C-H or C-C bond) with an adjacent empty or partially filled p-orbital or a pi-orbital, leading to stabilization. While often considered a smaller contribution than steric effects, it can influence the precise rotational energy barriers. researchgate.net

Computational Approaches to Conformational Landscape Exploration

Due to the complexity and rapid interconversion of conformers, experimental characterization of the complete conformational landscape of 1-ethyl-3-methylcyclopentane is challenging. Computational chemistry provides powerful tools to explore these dynamics theoretically.

Methods such as molecular mechanics (MM) and quantum mechanical (QM) calculations are employed to map the potential energy surface (PES) of the molecule. rsc.orgnih.gov Molecular mechanics force fields, like MMFF94, can efficiently calculate the energies of a vast number of possible conformations, making them suitable for initial conformational searches. rsc.org These searches can identify the various low-energy minima corresponding to stable conformers.

For a more accurate description of the energies and the barriers between conformers, higher-level quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory) are used. These methods provide a more rigorous treatment of the electronic structure. nih.gov By calculating the energy as a function of the ring puckering coordinates and the rotational angles of the substituents, a detailed one-dimensional or multi-dimensional PES can be constructed. nih.gov This allows for the precise determination of the relative stabilities of the cis and trans isomers, the identification of the most stable conformers for each, and the calculation of the energy barriers for pseudorotation and substituent rotation.

Iv. Advanced Synthetic Methodologies for 1 Ethyl 3 Methylcyclopentane and Its Derivatives

Established Cyclization and Alkylation Strategies for Substituted Cyclopentanes

The formation of the cyclopentane (B165970) ring is the cornerstone of synthesizing 1-ethyl-3-methylcyclopentane. Established strategies primarily involve the cyclization of a linear precursor, followed by modifications to install the final alkyl groups if they are not already present.

Ring-closing reactions are a powerful class of intramolecular transformations that form cyclic compounds from acyclic starting materials. Several key strategies are applicable to the synthesis of the cyclopentane core.

Ring-Closing Metathesis (RCM): This method uses transition-metal catalysts, typically containing ruthenium, to form a carbon-carbon double bond, closing a ring. researchgate.net To synthesize a precursor for 1-ethyl-3-methylcyclopentane, one could start with a diene such as 4-ethyl-6-methyl-1,8-nonadiene. RCM would yield 1-ethyl-3-methylcyclopentene, which can then be hydrogenated. RCM is a synthetically powerful technique for creating natural products and complex ring systems. researchgate.net

Radical Cyclization: This approach involves the generation of a radical which then attacks an internal double or triple bond to form the ring. capes.gov.br For instance, a radical generated at C-5 of a 6-ethyl-8-nonenyl system could cyclize to form the 1-ethyl-3-methylcyclopentane skeleton. nih.gov

Michael-Initiated Ring Closure (MIRC): This tandem reaction involves a Michael addition followed by an intramolecular nucleophilic substitution (alkylation) to close the ring. rsc.orgnih.gov This method is particularly useful for creating highly functionalized cyclopropanes but can be extended to cyclopentane systems. rsc.org

Table 1: Comparison of Ring-Closing Strategies for Cyclopentane Synthesis

Strategy Precursor Type Key Reagent/Catalyst Resulting Intermediate
Ring-Closing Metathesis (RCM) Acyclic Diene Grubbs' or Hoyveda-Grubbs Catalyst (Ru-based) Cyclopentene (B43876) derivative
Radical Cyclization Unsaturated Halide/Xanthate Radical Initiator (e.g., AIBN, Bu₃SnH) Substituted Cyclopentane

Once the cyclopentane ring is formed, further modifications may be necessary. These reactions alter or add functional groups without breaking the ring structure.

Catalytic Hydrogenation: If the cyclization method results in a cyclopentene derivative (e.g., from RCM), the double bond can be removed by catalytic hydrogenation to yield the saturated 1-ethyl-3-methylcyclopentane.

C-H Functionalization: A modern approach involves the direct conversion of a carbon-hydrogen (C-H) bond into a carbon-carbon or carbon-heteroatom bond. nih.gov For example, a pre-existing cyclopentane carboxylic acid can be subjected to palladium-catalyzed C-H arylation at the γ-position. nih.gov This allows for the introduction of substituents onto a pre-formed ring.

Functional Group Interconversion: Standard organic reactions can be used to modify existing functional groups. For example, a ketone on the cyclopentane ring can be converted to an ethyl group via a Wittig reaction followed by hydrogenation, or through a Grignard reaction with ethylmagnesium bromide followed by reduction of the resulting alcohol.

Stereoselective and Diastereoselective Synthesis of 1-Ethyl-3-methylcyclopentane Isomers

1-Ethyl-3-methylcyclopentane possesses two stereocenters at positions 1 and 3. This gives rise to stereoisomers: a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer. Controlling the relative and absolute stereochemistry is a primary goal of advanced synthesis.

Diastereoselectivity determines the relative orientation of the ethyl and methyl groups (whether they are on the same side, cis, or opposite sides, trans, of the ring).

Substrate-Controlled Synthesis: The existing stereochemistry in a precursor can direct the stereochemical outcome of a reaction. For example, the hydrogenation of a cyclopentene with a pre-existing chiral center often occurs from the less sterically hindered face, leading to a specific diastereomer.

Reagent-Controlled Synthesis: The choice of reagents can dictate the stereochemical outcome. For instance, in the aziridination of cyclopentenes, different catalysts and conditions can lead to either the cis or trans product. acs.org A similar principle can be applied to other additions across a cyclopentene double bond to set the stereochemistry before the final functional groups are installed. Tandem Michael addition/radical cyclization strategies can exhibit "switchable" diastereoselectivity based on the substitution pattern of the starting materials. nih.gov

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts, auxiliaries, or reagents.

Catalytic Asymmetric Cyclization: Transition-metal catalysts bearing chiral ligands can induce enantioselectivity during the ring-forming step. A chiral iron(III)-salen complex, for example, can catalyze an asymmetric Conia-ene-type cyclization to produce an exo-methylenecyclopentane with a defined quaternary center. organic-chemistry.org

Kinetic Resolution: This technique involves the use of a chiral catalyst or reagent to selectively react with one enantiomer in a racemic mixture, allowing the other enantiomer to be recovered in an enantioenriched form. nih.gov For example, a racemic alcohol on a cyclopentane precursor could be acylated using a chiral catalyst, resulting in the separation of the fast-reacting and slow-reacting enantiomers. nih.gov

Chiral Auxiliaries: An achiral starting material can be temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemistry of subsequent reactions before being cleaved to yield the enantioenriched product.

Transition-Metal Catalyzed Transformations in Cyclopentane Synthesis

Transition metals are at the heart of many modern synthetic methods due to their ability to facilitate reactions with high efficiency and selectivity. ontosight.aiontosight.ai

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for C-C bond formation. Intramolecular enyne coupling reactions, for example, can construct the cyclopentane ring by linking an alkene and an alkyne tethered together. organic-chemistry.org

Ruthenium-Catalyzed Cycloisomerization: Ruthenium complexes can efficiently convert 1,6-dienes into exo-methylenecyclopentanes, which are valuable intermediates that can be further modified. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysts are used in Conia-ene reactions of acetylenic 1,3-dicarbonyl compounds to yield mono- and bicyclic cyclopentanes. organic-chemistry.org They can also catalyze the reductive cyclization of unactivated alkyl halides. organic-chemistry.org

Rhodium-Catalyzed Cycloadditions: Rhodium carbene-initiated domino sequences can lead to highly stereoselective cyclopentane synthesis. nih.gov

Table 2: Selected Transition-Metal Catalyzed Reactions for Cyclopentane Formation

Metal Catalyst Reaction Type Description
Palladium (Pd) Enyne Coupling Intramolecular coupling of an alkene and an alkyne to form a cyclopentene ring. organic-chemistry.org
Ruthenium (Ru) Ring-Closing Metathesis (RCM) Cyclization of an acyclic diene to form a cyclopentene. researchgate.netorganic-chemistry.org
Nickel (Ni) Conia-Ene Reaction Intramolecular addition of an enolate to a tethered alkyne. organic-chemistry.org
Rhodium (Rh) [3+2] Cycloaddition Coupling of a vinylcyclopropane (B126155) and an alkene to form a cyclopentane.

Catalytic Hydrogenation and Dehydrogenation Pathways

Catalytic hydrogenation and dehydrogenation are fundamental processes for the synthesis and modification of cyclic hydrocarbons like 1-ethyl-3-methylcyclopentane. These pathways allow for the saturation of unsaturated precursors to yield the desired alkane or, conversely, the introduction of double bonds to create valuable olefinic derivatives.

Catalytic Hydrogenation is a key final step in many synthetic routes to 1-ethyl-3-methylcyclopentane. The direct precursor, an appropriately substituted cyclopentene or cyclopentadiene (B3395910), can be readily reduced to the saturated cyclopentane ring. For instance, a molecule such as 1-ethyl-3-methylcyclopentene or 1-ethyl-5-methylcyclopentene would be a suitable substrate. The reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on a high-surface-area material like carbon (C). The hydrogenation of a related compound, 1-methylcyclopentene, to methylcyclopentane (B18539) is efficiently carried out using H₂ over a palladium catalyst. This suggests that the synthesis of 1-ethyl-3-methylcyclopentane from a corresponding ethylmethylcyclopentene would proceed under similar conditions.

Catalytic Dehydrogenation , on the other hand, offers a pathway to cyclopentene and cyclopentadiene derivatives from the saturated 1-ethyl-3-methylcyclopentane. These unsaturated products are valuable intermediates for further functionalization. The selective activation of C-H bonds is a significant challenge in this process. Research on the oxidative dehydrogenation of the related methylcyclopentane to produce methylcyclopentadiene (B1197316) has identified promising catalytic systems. rsc.org These reactions can be controlled to favor dehydrogenation over other potential side reactions like ring-opening or ring-enlargement. rsc.org A study on methylcyclopentane dehydrogenation utilized a heterogeneous catalyst composed of various metal ions on a clinoptilolite zeolite support. rsc.org The composition of the catalyst was found to significantly influence the reaction pathway and product selectivity. rsc.org

Below is a table summarizing the catalyst composition used for the oxidative dehydrogenation of methylcyclopentane, which provides insight into the types of catalysts that could be adapted for the dehydrogenation of 1-ethyl-3-methylcyclopentane. rsc.org

Catalyst ComponentMetalMass Percentage (%)Support Material
Primary MetalCu²⁺0.5Clinoptilolite Zeolite
PromoterZn²⁺0.2Clinoptilolite Zeolite
PromoterCo²⁺0.1Clinoptilolite Zeolite
PromoterCr³⁺0.1Clinoptilolite Zeolite

This interactive table summarizes the catalyst composition for the oxidative dehydrogenation of methylcyclopentane, as described in the cited research. rsc.org

The addition of zinc, for example, was shown to enhance the stability of the catalyst and alter the selectivity of the reaction. rsc.org Specifically, increasing the zinc content led to a maximum yield of methylcyclopentadiene, while the formation of benzene (B151609) through deeper dehydrogenation and ring rearrangement remained relatively constant. rsc.org

Hydrocarbon Isomerization on Acid Sites

The isomerization of hydrocarbons, particularly over acidic catalysts, represents another important pathway for the synthesis and transformation of cyclopentane derivatives. In the context of 1-ethyl-3-methylcyclopentane, isomerization reactions can lead to a variety of structural isomers, including the potential for ring-enlargement to form cyclohexane (B81311) derivatives. This process is of significant interest in the context of petroleum refining, where the conversion of five-membered rings to six-membered rings can impact fuel properties.

The isomerization of alkylcyclopentanes is known to proceed through carbocationic intermediates generated on the acid sites of catalysts. Zeolites, such as the HY type, are commonly employed for this purpose due to their strong acidic properties. rsc.org Research has shown that under certain conditions, alkylated cyclopentanes can isomerize to form polymethylated cyclopentanes, which can then undergo ring expansion to yield methylated cyclohexanes.

For 1-ethyl-3-methylcyclopentane, exposure to a strong acid catalyst could initiate a series of 1,2-hydride and 1,2-alkyl shifts. This could lead to the migration of the methyl and ethyl groups around the cyclopentane ring, resulting in a mixture of isomers such as 1-ethyl-2-methylcyclopentane and 1,1-dimethyl-2-ethylcyclopentane. Furthermore, a more profound rearrangement involving C-C bond cleavage and reformation can lead to the expansion of the five-membered ring into a more stable six-membered cyclohexane ring, for example, yielding dimethylcyclohexane or ethylcyclohexane. The specific distribution of products would be dependent on the reaction conditions, including temperature, pressure, and the nature of the acidic catalyst.

Photochemical Synthesis and Related Cyclization Reactions

Photochemical methods offer unique pathways for the construction of cyclic systems, often providing access to structures that are difficult to obtain through traditional thermal reactions. For the synthesis of 1-ethyl-3-methylcyclopentane and its derivatives, photochemical strategies can be employed to construct the five-membered ring through various cyclization reactions.

One of the most well-known photochemical reactions for forming cyclic compounds is the [2+2] photocycloaddition. acs.orgresearchgate.net This reaction involves the union of two olefinic units, one of which is in an electronically excited state, to form a cyclobutane (B1203170) ring. While this directly produces a four-membered ring, the resulting cyclobutane can be a valuable intermediate that can undergo subsequent rearrangement or ring-expansion to form a cyclopentane ring. oregonstate.edu

A more direct photochemical approach to cyclopentane rings is through intramolecular cyclization. For example, a suitably designed diene could undergo a photochemical [4+1] cycloaddition or an intramolecular hydrogen abstraction followed by radical cyclization to form the cyclopentane ring with the desired substitution pattern. Another powerful method involves the vinylcyclopropane-cyclopentene rearrangement. nih.govacs.org In this process, a vinylcyclopropane derivative, which can be synthesized through various methods, rearranges upon thermal or photochemical activation to a cyclopentene. This cyclopentene can then be hydrogenated to the corresponding cyclopentane.

A hypothetical photochemical synthesis of a precursor to 1-ethyl-3-methylcyclopentane could involve the photolysis of a molecule containing both an alkene and a group capable of generating a carbene or a radical. For instance, the photolysis of an acylsilane can generate a nucleophilic siloxycarbene, which can then react with a diene in a formal [4+1] cycloaddition to yield a functionalized cyclopentene. nih.govacs.org The resulting cyclopentene would bear substituents that could be further manipulated to yield the target 1-ethyl-3-methylcyclopentane.

Multicomponent Reaction Strategies (MCRs) for Complex Cyclopentane Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. frontiersin.org MCRs are prized for their atom economy, operational simplicity, and their ability to rapidly generate molecular complexity, making them ideal for the synthesis of libraries of compounds for drug discovery and materials science. frontiersin.org Several MCRs have been developed for the synthesis of highly functionalized cyclopentane and cyclopentene rings, which could be adapted for the preparation of derivatives of 1-ethyl-3-methylcyclopentane.

One such strategy involves the reaction of an allenic ketone, a chloroacetoacetate, and a cyano-containing active methylene (B1212753) compound. rsc.org This metal-free, cascade reaction proceeds through a sequence of nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction to afford diversely functionalized cyclopentenes. rsc.org By choosing appropriate starting materials, it is conceivable that a cyclopentene precursor to 1-ethyl-3-methylcyclopentane could be assembled.

Another approach utilizes isocyanide-based MCRs. nih.gov In a reported example, a chiral cyclic hemiacetal, formed from an α-cyanoketone and an α,β-unsaturated aldehyde, undergoes a diastereoselective intramolecular MCR with an isocyanide to produce structurally complex, tetrasubstituted cyclopentenyl frameworks. nih.gov This method provides excellent stereocontrol and yields products with a high degree of functionalization.

Radical-based MCRs also offer a powerful tool for cyclopentane synthesis. For instance, a 5-exo radical cyclization can be incorporated into a multicomponent sequence. nih.gov A radical generated from the photolysis of an interelement compound can add sequentially to an alkyne and an alkene, creating a 5-hexenyl radical which then undergoes a 5-exo cyclization to form a cyclopentylmethyl radical. nih.gov This intermediate can then be trapped to yield a polysubstituted cyclopentane.

V. Reaction Mechanisms and Reactivity Patterns of 1 Ethyl 3 Methylcyclopentane Analogues

Isomerization Pathways and Associated Catalytic Mechanisms

Isomerization reactions of cyclopentane (B165970) derivatives, such as 1-ethyl-3-methylcyclopentane, involve the rearrangement of the carbon skeleton or the migration of substituents. These processes are often catalyzed and proceed through carbocationic intermediates.

Carbocation rearrangements are a common phenomenon in the reactions of cyclopentane analogues, particularly under conditions that favor carbocation formation, such as in the presence of strong acids or during unimolecular substitution (SN1) and elimination (E1) reactions. libretexts.org These rearrangements occur to transform a less stable carbocation into a more stable one. libretexts.orgnumberanalytics.com The stability of carbocations follows the order: tertiary > secondary > primary.

A key mechanism for this stabilization is the 1,2-hydride shift, where a hydrogen atom with its bonding pair of electrons moves from a carbon atom adjacent to the carbocationic center. For instance, if a secondary carbocation is adjacent to a tertiary carbon (a carbon bonded to three other carbons), a hydride shift will occur to form a more stable tertiary carbocation. transformationtutoring.com

Another common rearrangement is the 1,2-alkyl shift. This occurs when a secondary carbocation is next to a quaternary carbon, which lacks a hydrogen to donate. In this case, an entire alkyl group (like a methyl or ethyl group) migrates to the positively charged carbon. numberanalytics.comtransformationtutoring.com

In cyclopentane systems, these shifts can lead to changes in the substitution pattern or even ring expansion. A notable example is the expansion of a cyclopentane ring to a more stable cyclohexane (B81311) ring, which is driven by the relief of ring strain. transformationtutoring.comyoutube.com This process typically involves an alkyl shift where a bond within the ring migrates, effectively enlarging the ring. youtube.com

The presence of an acid catalyst can initiate skeletal rearrangements in cyclopentane derivatives by protonating a leaving group (like a hydroxyl group) or an alkene, leading to the formation of a carbocation. youtube.com Once formed, this carbocation can undergo the hydride and alkyl shifts described above to achieve greater stability.

For example, the acid-catalyzed dehydration of a substituted cyclopentanol (B49286) can lead to a mixture of products resulting from rearrangements. The initial secondary carbocation formed upon loss of water can rearrange to a more stable tertiary carbocation via a hydride or alkyl shift before elimination occurs to form an alkene. These acid-catalyzed isomerizations are crucial in processes like petroleum reforming, where methylcyclopentane (B18539) is converted to cyclohexane and subsequently to benzene (B151609). researchgate.net

Rearrangement Type Description Driving Force Example in Cyclopentane Systems
1,2-Hydride Shift Migration of a hydrogen atom with its bonding electrons to an adjacent carbocation. numberanalytics.comFormation of a more stable carbocation (e.g., secondary to tertiary). transformationtutoring.comA secondary carbocation on a cyclopentane ring rearranges to an adjacent tertiary carbon.
1,2-Alkyl Shift Migration of an alkyl group with its bonding electrons to an adjacent carbocation. numberanalytics.comFormation of a more stable carbocation, often when no hydride is available to shift. transformationtutoring.comA methyl group shifts to an adjacent positive charge on the cyclopentane ring.
Ring Expansion An alkyl shift where a C-C bond of the ring migrates, increasing the ring size. youtube.comRelief of angle and torsional strain, forming a more stable ring (e.g., cyclopentane to cyclohexane). transformationtutoring.comyoutube.comAn exocyclic carbocation adjacent to the cyclopentane ring can induce expansion to a cyclohexane ring.

Solvolytic Reactions and Elimination Mechanisms

Solvolysis refers to a reaction where the solvent also acts as the nucleophile. glasp.colibretexts.org For substituted cyclopentanes, particularly those with good leaving groups, solvolysis often proceeds through an SN1 or E1 mechanism, both of which involve a carbocation intermediate. glasp.co

The E1 (Elimination, Unimolecular) mechanism is a two-step process that is common for tertiary and secondary substrates in the presence of a weak base. libretexts.orgmasterorganicchemistry.com

Formation of a Carbocation: The reaction begins with the slow, rate-determining step where the leaving group departs, taking the bonding electrons with it and forming a carbocation intermediate. libretexts.orgwikipedia.org

Deprotonation: A weak base (often the solvent itself) then abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond move to form a new pi bond, resulting in an alkene. libretexts.orgmasterorganicchemistry.com

In substituted cyclopentanes, E1 reactions typically follow Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. The reaction rate is dependent only on the concentration of the substrate and is favored by polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgmasterorganicchemistry.com

Because SN1 (Substitution, Nucleophilic, Unimolecular) and E1 reactions share a common carbocation intermediate, they are almost always in competition. pressbooks.pubyoutube.com

In the SN1 pathway , the solvent molecule acts as a nucleophile and attacks the carbocation, leading to a substitution product. glasp.co

In the E1 pathway , the solvent molecule acts as a base, removing a proton and leading to an elimination product (an alkene). youtube.com

The ratio of SN1 to E1 products is influenced by several factors:

Temperature: Higher temperatures favor elimination (E1) over substitution (SN1) because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to greater entropy. organicchemistrytutor.com

Basicity of the Nucleophile/Solvent: While SN1/E1 reactions proceed with weak bases, a stronger base will favor the E2 pathway. However, within the SN1/E1 framework, the basicity of the solvent can play a subtle role.

Steric Hindrance: Bulky substrates or nucleophiles can favor elimination.

Stereochemical Outcomes: The carbocation intermediate in SN1/E1 reactions is planar. This means a nucleophile can attack from either face. If the original carbon was a stereocenter, this leads to a mixture of stereoisomers (both inversion and retention of configuration). youtube.com However, the leaving group can temporarily shield one face of the carbocation, often leading to slightly more of the inversion product. youtube.comyoutube.com

Factor Effect on SN1 vs. E1 Competition Rationale
Temperature Higher temperatures favor E1. organicchemistrytutor.comElimination is more entropically favored.
Substrate Structure Tertiary substrates undergo both SN1 and E1. pressbooks.pubForms a stable tertiary carbocation intermediate.
Solvent Polar protic solvents (e.g., water, ethanol) favor both SN1 and E1. libretexts.orgStabilizes the carbocation intermediate.

Radical Reaction Mechanisms of Cyclopentane Derivatives

Cyclopentane and its derivatives can undergo reactions via free-radical mechanisms, most notably in halogenation reactions. These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. youtube.com

Radical Halogenation: In the presence of UV light or heat, a halogen molecule (like Cl₂ or Br₂) undergoes homolytic cleavage to form two halogen radicals (initiation). youtube.com

Initiation: X₂ → 2X•

Propagation (Step 1): A halogen radical abstracts a hydrogen atom from the cyclopentane ring to form a hydrogen halide and a cyclopentyl radical. youtube.com The stability of the resulting radical influences the regioselectivity of this step (tertiary > secondary > primary).

Propagation (Step 2): The cyclopentyl radical then reacts with another halogen molecule to form the halogenated cyclopentane product and a new halogen radical, which continues the chain. youtube.com

Termination: The reaction ceases when two radicals combine in various ways. youtube.com

The reactivity of halogens follows the order F₂ > Cl₂ > Br₂ > I₂. Chlorination is typically less selective than bromination. Due to the high reactivity of the chlorine radical, it will abstract almost any available hydrogen, leading to a mixture of monochlorinated products in a compound like 1-ethyl-3-methylcyclopentane. chegg.com The more selective bromine radical will preferentially abstract the hydrogen that leads to the most stable radical intermediate (e.g., at a tertiary carbon). youtube.com

Hydroxyl radicals (•OH) are also highly reactive and can react with cyclopentane derivatives through hydrogen abstraction, playing a role in atmospheric and combustion chemistry. nih.gov The cyclopentyl radical itself can undergo further reactions, such as ring-opening, though this typically requires high activation energy. capes.gov.br

Oxidative and Reductive Transformations of the Cyclopentane Ring System

The cyclopentane ring, a fundamental structural motif in many organic compounds, undergoes a variety of oxidative and reductive transformations. These reactions are crucial for the synthesis of functionalized cyclopentanes and for understanding the reactivity of this common carbocycle. The presence of substituents, such as in analogues of 1-ethyl-3-methylcyclopentane, can influence the regioselectivity and stereoselectivity of these transformations.

Oxidative Transformations

Oxidative reactions of the cyclopentane ring system can lead to the introduction of oxygen-containing functional groups or even ring cleavage. The stability of the five-membered ring, which has only slight angle strain, often requires forcing conditions or specific activation to achieve oxidation. libretexts.orglibretexts.orglibretexts.org

One common oxidative pathway involves the enzymatic cyclization and oxidation of arachidonic acid to form prostaglandins. This process, catalyzed by cyclooxygenase enzymes, results in the formation of a cyclopentane ring with oxygen-containing substituents. fiveable.mewikipedia.org While this is a biological example, it highlights the ring's capacity to undergo complex oxidative functionalization.

In a laboratory setting, oxidative transformations can be achieved through various methods. For instance, radical-mediated reactions can lead to ring-opening and subsequent functionalization. The strain in smaller rings like cyclopropane (B1198618) makes them more susceptible to radical-initiated ring-opening than the relatively stable cyclopentane ring. nih.govbeilstein-journals.orgresearchgate.net However, under appropriate conditions, such as with potent oxidizing agents or photoredox catalysis, even the cyclopentane ring can be opened. nih.gov

Research has shown that the oxidation of organoboranes derived from cyclopentene (B43876) precursors can yield cyclic alcohols. organic-chemistry.org Additionally, oxidative dearomatization-induced ring expansion of cyclobutanes presents a pathway to spiro[4.5]decanes, which contain a cyclopentane ring. acs.org

A summary of selected oxidative transformations is presented in the table below.

Reaction Type Reagents/Conditions Product(s) Key Findings Reference(s)
Saegusa OxidationMercury-based or alternative methodsCyclopentenonesCan be used for the construction of cyclopentanes. baranlab.org
Rh-catalyzed Oxygenative CarbofunctionalizationRh catalyst, terminal alkynesCyclic carboxylic acid derivativesA disubstituted Rh vinylidene complex is formed, followed by transfer oxygenation. organic-chemistry.org
Enzymatic OxidationCyclooxygenase enzymes, arachidonic acidProstaglandinsForms a cyclopentane ring with oxygen substituents. fiveable.mewikipedia.org
Rubottom OxidationMMPP, mCPBAα-Hydroxy ketones (ketols)Can be used to introduce a tertiary alcohol. acs.org

Reductive Transformations

Reductive transformations of the cyclopentane ring system typically involve the saturation of double bonds within the ring or the reduction of functional groups attached to the ring. The reduction of the carbocyclic ring itself to a linear alkane is a high-energy process and not commonly observed under standard laboratory conditions.

A key reductive process is the hydrogenation of cyclopentene or its derivatives to yield the corresponding cyclopentane. This is often achieved using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel.

Another important transformation is the reductive coupling of activated alkenes with alkynes, catalyzed by cobalt complex/Zn systems, which can lead to the formation of substituted alkenes on a cyclopentane framework. organic-chemistry.org Furthermore, reductive cyclization/carboxylation of unactivated alkyl halides with CO2, catalyzed by nickel, provides a method for constructing cyclopentane derivatives under mild conditions. organic-chemistry.org

The use of samarium(II) iodide (SmI2) in the presence of a palladium catalyst has been employed to effect reductive transformations, though diastereoselectivity can be a challenge. baranlab.org Tandem ring-closing carbonyl-olefin metathesis and transfer hydrogenation, catalyzed by a gallium complex, can produce 1,2-cis-disubstituted cyclopentanes stereoselectively. organic-chemistry.org

A selection of reductive transformations is outlined in the table below.

Reaction Type Reagents/Conditions Product(s) Key Findings Reference(s)
Reductive CouplingCobalt complex/Zn, waterSubstituted alkenesHigh regio- and stereoselectivity. organic-chemistry.org
Reductive Cyclization/CarboxylationNi catalyst, CO2Cyclopentane derivativesOperates under mild conditions. organic-chemistry.org
SmI2-Pd(0) Mediated TransformationSmI2, Pd(PPh3)4Reduced cyclopentane derivativesDiastereoselectivity can be problematic. baranlab.org
Tandem Metathesis/Transfer Hydrogenation[IPr·GaCl2][SbF6], 1,4-cyclohexadiene1,2-cis-disubstituted cyclopentanesStereoselective reaction. organic-chemistry.org

Vi. Spectroscopic and Advanced Analytical Characterization of 1 Ethyl 3 Methylcyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules like 1-ethyl-3-methylcyclopentane. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling the unambiguous assignment of its structure.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 1-ethyl-3-methylcyclopentane would exhibit a series of signals corresponding to the different types of protons in the molecule. Protons in different chemical environments resonate at distinct frequencies, known as chemical shifts (δ), measured in parts per million (ppm). For alkanes and cycloalkanes, these shifts typically occur in the upfield region of the spectrum, generally between 0.8 and 2.0 ppm. The protons of the methyl and ethyl groups, as well as the methine and methylene (B1212753) protons on the cyclopentane (B165970) ring, would each produce characteristic signals. The integration of these signals would correspond to the number of protons of each type.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the presence of a plane of symmetry in certain stereoisomers and the different substitution patterns, the carbon atoms in 1-ethyl-3-methylcyclopentane are not all equivalent. For instance, in methylcyclopentane (B18539), the presence of the methyl group leads to five distinct carbon environments, resulting in five separate peaks in its ¹³C NMR spectrum. vaia.com For 1-ethyl-3-methylcyclopentane, the number of unique carbon signals will depend on the specific stereoisomer (cis or trans). The chemical shifts of these carbon atoms fall within the typical range for sp³-hybridized carbons in alkanes.

Predicted ¹H NMR Chemical Shifts for 1-Ethyl-3-methylcyclopentane

Proton Type Predicted Chemical Shift (ppm)
CH₃ (methyl group)~0.9
CH₃ (of ethyl group)~0.9
CH₂ (of ethyl group)~1.3
CH₂ (ring)~1.2-1.8
CH (ring)~1.5-1.9

Predicted ¹³C NMR Chemical Shifts for 1-Ethyl-3-methylcyclopentane

Carbon Type Predicted Chemical Shift (ppm)
CH₃ (methyl group)~20
CH₃ (of ethyl group)~12
CH₂ (of ethyl group)~29
CH₂ (ring)~25-40
CH (ring)~35-45

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively establish the structure and stereochemistry of 1-ethyl-3-methylcyclopentane, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This would allow for the tracing of the connectivity within the ethyl group and throughout the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing a direct map of the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. For 1-ethyl-3-methylcyclopentane, HMBC would be instrumental in connecting the ethyl and methyl substituents to the correct positions on the cyclopentane ring by showing correlations between the protons of the substituents and the carbons of the ring. The stereochemical arrangement (cis or trans) can often be inferred from the specific long-range correlations observed.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance. The mass spectrum of 1-ethyl-3-methylcyclopentane is available in the NIST database. nist.gov

The molecular ion peak (M⁺), corresponding to the intact molecule, would be observed at an m/z of 112. The fragmentation of alkyl-substituted cyclopentanes typically involves the loss of alkyl side chains and the opening of the cyclopentane ring. libretexts.org Common fragmentation pathways for 1-ethyl-3-methylcyclopentane would include:

Loss of a methyl group (CH₃•, 15 Da), resulting in a fragment ion at m/z 97.

Loss of an ethyl group (C₂H₅•, 29 Da), leading to a fragment ion at m/z 83. This is often a prominent peak.

Cleavage of the cyclopentane ring, leading to a variety of smaller fragment ions.

Major Fragment Ions in the EI-MS of 1-Ethyl-3-methylcyclopentane

m/z Proposed Fragment
112[C₈H₁₆]⁺ (Molecular Ion)
97[C₇H₁₃]⁺
83[C₆H₁₁]⁺
69[C₅H₉]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Time-of-Flight Mass Spectrometry (TOF-MS) for Reaction Monitoring and Product Identification

Time-of-Flight Mass Spectrometry (TOF-MS) is characterized by its high mass accuracy and rapid data acquisition, making it well-suited for the analysis of complex mixtures and for monitoring chemical reactions in real-time. In the context of 1-ethyl-3-methylcyclopentane, which can be a component of complex hydrocarbon mixtures such as fuels, GC×GC-TOF-MS (comprehensive two-dimensional gas chromatography coupled to TOF-MS) is a powerful technique for separation and identification. This method allows for the detailed analysis of individual isomers in complex samples.

Furthermore, TOF-MS can be employed to monitor the products of reactions involving 1-ethyl-3-methylcyclopentane, such as oxidation or pyrolysis. The high-resolution mass data allows for the accurate determination of the elemental composition of reaction products, facilitating their identification.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond stretches, bends, and other molecular vibrations.

For 1-ethyl-3-methylcyclopentane, the IR and Raman spectra are dominated by absorptions characteristic of alkanes. libretexts.org The key vibrational modes include:

C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups. nist.gov

C-H Bending: Bending vibrations for CH₂ and CH₃ groups typically appear in the 1470-1365 cm⁻¹ region. nist.gov

Ring Vibrations: The cyclopentane ring itself has characteristic "breathing" and puckering vibrational modes, although these may be complex and appear in the fingerprint region (below 1500 cm⁻¹).

Characteristic Vibrational Frequencies for Alkyl-Substituted Cyclopentanes

Vibrational Mode Approximate Frequency (cm⁻¹) Spectroscopy
C-H Stretch (sp³)2850-3000IR, Raman
CH₂ Scissoring~1465IR
CH₃ Bending~1460 and ~1375IR
Cyclopentane Ring VibrationsFingerprint Region (<1500)IR, Raman

Correlation of Vibrational Modes with Conformational States

The conformational landscape of 1-ethyl-3-methylcyclopentane, like other substituted cyclopentanes, is complex due to the flexibility of the five-membered ring. The cyclopentane ring is not planar and exists in two primary puckered conformations: the envelope (Cs symmetry) and the twist (C2 symmetry) forms. nih.gov The energy difference between these conformers is very small, allowing for rapid interconversion through a phenomenon known as pseudorotation. lmaleidykla.ltscribd.com The presence of ethyl and methyl substituents introduces additional conformational isomers (cis/trans) and rotamers (axial/equatorial orientations of the substituents).

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for investigating the conformational equilibrium of such molecules. The vibrational frequencies of specific molecular motions are sensitive to the local geometry, and thus can be used to identify the presence of different conformers.

Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are often used in conjunction with experimental spectra to assign vibrational modes to specific conformations. nih.govresearchgate.net For instance, studies on related molecules like ethylcyclobutane (B8812579) and 1-chlorosilacyclopentane have demonstrated that distinct vibrational bands in the IR and Raman spectra can be assigned to the axial and equatorial conformers. lmaleidykla.lt In the case of 1-ethyl-3-methylcyclopentane, the C-H stretching and bending vibrations, as well as the skeletal modes of the cyclopentane ring, are expected to show conformational dependence.

Table 1: Correlation of Vibrational Modes with Conformational States of Substituted Cycloalkanes

Vibrational ModeTypical Frequency Range (cm⁻¹)Correlation with Conformation
C-H Stretching (axial vs. equatorial)2800-3000The frequency and intensity of C-H stretching bands can differ between axial and equatorial substituents due to variations in bond strength and local environment.
CH₂ Rocking/Twisting700-1300These modes are sensitive to the puckering of the cyclopentane ring and the orientation of the alkyl substituents.
Ring Puckering Modes50-250These low-frequency modes directly correspond to the envelope and twist vibrations of the cyclopentane ring and are highly characteristic of the ring's conformation. lmaleidykla.lt
C-C Skeletal Vibrations800-1200The skeletal vibrations of the ring are coupled with the substituent vibrations and are sensitive to the overall molecular geometry.

This table provides generalized correlations based on studies of related cycloalkanes. Specific assignments for 1-ethyl-3-methylcyclopentane would require detailed experimental and computational analysis.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of 1-ethyl-3-methylcyclopentane from complex mixtures and for the quantification of its various isomers.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Coupling

Gas chromatography is a primary technique for the analysis of volatile compounds like 1-ethyl-3-methylcyclopentane. youtube.comyoutube.comyoutube.com It allows for the separation of the cis and trans stereoisomers, which typically exhibit different retention times on a GC column due to their distinct physical properties, such as boiling point and interaction with the stationary phase. nist.gov The choice of the GC column, particularly the polarity of the stationary phase, is critical for achieving good separation. youtube.com

The coupling of GC with mass spectrometry (GC-MS) provides a powerful analytical tool for both separation and identification. As the separated isomers elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification.

The mass spectrum of 1-ethyl-3-methylcyclopentane is characterized by a molecular ion peak ([M]⁺) at m/z 112, corresponding to its molecular weight. nist.govnist.gov The fragmentation pattern is dominated by the loss of alkyl groups. For example, the loss of an ethyl radical (•CH₂CH₃) results in a prominent peak at m/z 83, while the loss of a methyl radical (•CH₃) leads to a peak at m/z 97. The base peak is often observed at m/z 83. Analysis of these fragmentation patterns can help distinguish between different isomers of ethyl-methylcyclopentane. youtube.com

Table 2: GC-MS Data for 1-Ethyl-3-methylcyclopentane

ParameterDescription
GC Column Typically a non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).
Typical Retention Index Non-polar retention indices are reported in the range of 785-808. chemeo.com
Molecular Ion (M⁺) m/z 112
Key Fragment Ions (m/z) 97 ([M-15]⁺), 83 ([M-29]⁺, often the base peak), 69, 55, 41
Fragmentation Pathway The primary fragmentation involves the cleavage of the C-C bonds of the alkyl substituents from the cyclopentane ring.

Data compiled from the NIST WebBook and other sources. nist.govnist.govchemeo.com

Chiral Chromatography for Enantiomeric Purity Assessment

1-Ethyl-3-methylcyclopentane possesses two chiral centers, leading to the existence of enantiomeric pairs for both the cis and trans isomers. The separation of these enantiomers is essential for stereoselective synthesis and for studying the biological activity of the individual stereoisomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC), is the most widely used technique for this purpose. nih.govresearchgate.netwvu.edu

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. researchgate.net This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. Common CSPs include those based on cyclodextrins, polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and crown ethers. nih.govmdpi.com

For a non-polar hydrocarbon like 1-ethyl-3-methylcyclopentane, polysaccharide-based or cyclodextrin-based CSPs in normal-phase or reversed-phase HPLC, or specialized chiral GC columns, would be suitable choices. The development of a successful chiral separation method often requires screening different CSPs and mobile phases to achieve optimal resolution. wvu.edumdpi.com The enantiomeric purity of a sample is then determined by comparing the peak areas of the two enantiomers in the chromatogram.

Advanced Spectroscopic Methods (e.g., Fourier-Transform Microwave Spectroscopy for Related Cyclic Hydrocarbons)

Fourier-Transform Microwave (FTMW) spectroscopy is a high-resolution spectroscopic technique that provides extremely precise information about the rotational motion of molecules in the gas phase. nih.gov By measuring the frequencies of rotational transitions, it is possible to determine the rotational constants of a molecule with very high accuracy. These rotational constants are directly related to the molecule's moments of inertia and, therefore, its precise three-dimensional structure.

FTMW spectroscopy is particularly well-suited for the conformational analysis of flexible molecules like 1-ethyl-3-methylcyclopentane. Different conformers (e.g., axial vs. equatorial, or different ring puckering states) will have distinct geometries and thus different rotational constants. This allows for the unambiguous identification of individual conformers present in the gas phase and the determination of their relative abundances.

While a specific FTMW study on 1-ethyl-3-methylcyclopentane may not be readily available, extensive research on related cyclic hydrocarbons demonstrates the power of this technique. For example, FTMW spectroscopy has been used to identify multiple conformers of diethyldifluorosilane (B15257199) and diethylsilane, with the experimentally determined rotational constants showing excellent agreement with those predicted by ab initio calculations. nih.gov Similar studies on other cyclic molecules have provided detailed insights into their conformational preferences and the subtle energetic differences between various forms. nih.gov

Table 3: Information Obtainable from FTMW Spectroscopy for 1-Ethyl-3-methylcyclopentane

ParameterInformation Provided
Rotational Constants (A, B, C) Highly precise values that are characteristic of a specific conformer's geometry. Used for unambiguous identification of different conformers. nih.govnih.gov
Dipole Moment Components Provides information about the charge distribution within the molecule, which can aid in conformational assignment. nih.gov
Relative Conformational Abundances The intensities of the rotational transitions can be used to determine the relative populations of the different conformers in the supersonic jet expansion.
Precise Molecular Structure By analyzing the rotational constants of various isotopologues (e.g., containing ¹³C), a detailed and highly accurate molecular structure (bond lengths and angles) can be determined.

Vii. Theoretical and Computational Studies of 1 Ethyl 3 Methylcyclopentane

Quantum Chemical Calculations (Ab Initio and Density Functional Theory - DFT)

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. Methods like Ab Initio and Density Functional Theory (DFT) are based on the fundamental principles of quantum mechanics. For a molecule such as 1-ethyl-3-methylcyclopentane, these calculations can elucidate its geometry, stability, and reactivity. DFT methods, such as the B3LYP functional, are often used to study intramolecular interactions and bonding characteristics. researchgate.net

Quantum chemical calculations provide a detailed picture of how electrons are distributed within the 1-ethyl-3-methylcyclopentane molecule. This analysis includes the determination of molecular orbitals, electron density distribution, and the nature of chemical bonds (e.g., C-C and C-H bonds).

The electronic structure is fundamental to understanding the molecule's reactivity. For instance, hydrogen abstraction reactions are crucial in combustion and atmospheric chemistry. researchgate.net Theoretical studies can identify which hydrogen atoms (on the cyclopentane (B165970) ring, the ethyl group, or the methyl group) are most susceptible to abstraction by radicals. This is achieved by calculating bond dissociation energies and analyzing the stability of the resulting radical species. Studies on similar cycloalkanes have shown that the reaction kinetics with radicals like hydrogen (H•), methyl (•CH₃), and ethyl (•CH₂CH₃) are fundamental to pyrolysis and combustion models. researchgate.net

A key application of quantum chemical calculations is the exploration of a molecule's potential energy surface. Energy minimization procedures are used to locate the most stable three-dimensional structures, known as conformers. For 1-ethyl-3-methylcyclopentane, this involves determining the relative energies of its cis and trans isomers and the various puckering conformations of the cyclopentane ring.

Furthermore, these methods are essential for studying chemical reaction mechanisms. Transition State Theory (TST) is a fundamental concept used to explain reaction rates. wikipedia.org Computational methods are used to locate the transition state, which is the highest energy point along a reaction coordinate, separating reactants from products. libretexts.org For a reaction like the hydrogen abstraction from 1-ethyl-3-methylcyclopentane, calculations can determine the geometry and energy of the transition state complex. This information is used to calculate activation energies and reaction rate constants, often employing advanced methodologies like multi-structural variational transition state theory (MS-CVT/SCT) to account for anharmonicity and tunneling effects, especially at lower temperatures. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of 1-ethyl-3-methylcyclopentane, including its conformational changes and interactions with other molecules.

1-Ethyl-3-methylcyclopentane is a flexible molecule with multiple conformers due to the puckering of the five-membered ring and the rotation of the ethyl and methyl substituents. MD simulations can sample these different conformations by simulating the molecule's motion over a period of time, providing insight into the relative populations of different conformers and the energy barriers for conversion between them. This dynamic analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties. The existence of distinct cis and trans stereoisomers further complicates this landscape, with each having its own set of accessible conformations. nist.govnist.gov

MD simulations are particularly powerful for studying how 1-ethyl-3-methylcyclopentane interacts with itself in a pure liquid and with other molecules in a solution. These intermolecular interactions, which are primarily van der Waals forces for a nonpolar alkane, govern the bulk properties of the substance, such as its boiling point and viscosity.

When 1-ethyl-3-methylcyclopentane is in a solvent, the solvent molecules can influence its conformational preferences and reactivity. rsc.org MD simulations can model these solvent effects explicitly by including a large number of solvent molecules in the simulation box. By analyzing the simulation trajectory, researchers can understand how the solvent structure around the solute affects its behavior. While specific studies on 1-ethyl-3-methylcyclopentane are not prevalent, research on other molecules demonstrates that solvation can significantly alter the frequencies of vibrational modes and influence interaction energies. nih.govresearchgate.net

Computational Spectroscopy and Property Prediction

Computational methods are widely used to predict various spectroscopic and physical properties of molecules, which can aid in their identification and characterization.

Quantum chemical calculations can predict spectroscopic data, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. For example, the calculated vibrational spectra for different conformers of 1-ethyl-3-methylcyclopentane could be compared with experimental spectra to identify which conformers are present. The NIST Chemistry WebBook contains experimental mass spectrometry data for this compound, which can be compared against computationally predicted fragmentation patterns. nist.govnist.gov

Furthermore, various quantitative structure-property relationship (QSPR) models and group contribution methods, like the Joback method, are used to estimate thermophysical properties. chemeo.com These predicted values are valuable in chemical engineering applications, especially when experimental data is unavailable.

Below is a table of computationally predicted physical properties for 1-ethyl-3-methylcyclopentane.

Table 1: Predicted Physical Properties of 1-Ethyl-3-methylcyclopentane

Property Value Unit Method/Source
Standard Gibbs Free Energy of Formation (ΔfG°) 45.32 kJ/mol Joback Calculated Property chemeo.com
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -168.31 kJ/mol Joback Calculated Property chemeo.com
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 11.48 kJ/mol Joback Calculated Property chemeo.com
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 33.35 kJ/mol Joback Calculated Property chemeo.com
Log10 of Water Solubility (log10WS) -2.58 Crippen Calculated Property chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat) 2.833 Crippen Calculated Property chemeo.com
McGowan's Characteristic Volume (McVol) 112.720 ml/mol McGowan Calculated Property chemeo.com

Table 2: List of Chemical Compounds Mentioned

Compound Name
1-Ethyl-3-methylcyclopentane
cis-1-Ethyl-3-methylcyclopentane
trans-1-Ethyl-3-methylcyclopentane
Hydrogen radical
Methyl radical

Simulation of NMR, IR, and Raman Spectra for Validation and Assignment

A cornerstone of computational chemistry is the ability to simulate various types of spectra. These simulations are invaluable for validating experimental results and for assigning specific spectral features to the corresponding molecular motions or electronic environments.

Nuclear Magnetic Resonance (NMR) Spectra: Computational methods can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The predicted shifts for the different stereoisomers (cis and trans) of 1-ethyl-3-methylcyclopentane would help in their unambiguous identification from an experimental spectrum.

Infrared (IR) and Raman Spectra: The simulation of IR and Raman spectra involves the calculation of the vibrational frequencies of the molecule and their corresponding intensities (for IR) or activities (for Raman). Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, CH₂ bending, or ring deformation modes. Comparing the simulated spectrum with an experimental one allows for a detailed assignment of the observed absorption bands and Raman shifts.

A hypothetical data table for simulated vibrational frequencies would typically look like this:

Mode NumberCalculated Frequency (cm⁻¹)Vibrational Assignment
1~2950Asymmetric CH₃ stretch
2~2920Asymmetric CH₂ stretch
3~2870Symmetric CH₃ stretch
4~1460CH₂ scissoring
5~1450Asymmetric CH₃ bend
.........

Without dedicated studies on 1-ethyl-3-methylcyclopentane, such a table can only be presented as a generalized example of what computational analysis would yield.

Prediction of Spectroscopic Parameters and Molecular Properties

Beyond full spectra simulation, computational chemistry is used to predict a wide array of specific spectroscopic and molecular properties. These predictions can offer a deeper understanding of the molecule's structure and energetics.

Molecular Geometry: Energy minimization calculations provide the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles for its various conformers (e.g., envelope and twist conformations of the cyclopentane ring).

Thermodynamic Properties: Computational methods can estimate key thermodynamic parameters such as the enthalpy of formation, entropy, and heat capacity. These are crucial for understanding the molecule's stability and its behavior in chemical reactions.

A table of predicted molecular properties for 1-ethyl-3-methylcyclopentane would be structured as follows:

PropertyPredicted Value (cis isomer)Predicted Value (trans isomer)
Enthalpy of Formation (kJ/mol)Data not availableData not available
Dipole Moment (Debye)Data not availableData not available
Rotational Constants (GHz)Data not availableData not available

The lack of published research prevents the population of this table with actual data for the target compound.

Quantitative Structure-Reactivity Relationships (QSAR) from Computational Models

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. These models are built by calculating a set of molecular descriptors and then using statistical methods to find a correlation with an observed property.

For a compound like 1-ethyl-3-methylcyclopentane, QSAR studies would likely be relevant in the context of a larger dataset of similar hydrocarbons or cycloalkanes. The goal might be to predict properties like boiling point, viscosity, or reactivity in a specific chemical transformation (e.g., oxidation).

The development of a QSAR model involves:

Descriptor Calculation: A wide range of descriptors would be calculated for a series of related molecules. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Building: Using techniques like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds.

A typical QSAR model might take the form of a linear equation:

Reactivity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Given the absence of such studies for 1-ethyl-3-methylcyclopentane, it is not possible to present a specific QSAR model or discuss its predictive capabilities for this compound. The field remains open for future research to explore these computational avenues.

Viii. Research Applications and Environmental Implications of 1 Ethyl 3 Methylcyclopentane

Role in Complex Organic Synthesis and as Chemical Precursors

With its distinct stereochemistry and hydrocarbon backbone, 1-ethyl-3-methylcyclopentane and its derivatives are of interest in the field of organic synthesis. While direct applications are not extensively documented in readily available literature, its structural motifs are relevant to the synthesis of complex molecules and it can appear as a minor component in certain industrial chemical processes.

The synthesis of optically active compounds, which are crucial in pharmaceuticals and materials science, often relies on chiral building blocks. usu.edu While specific examples detailing the use of 1-ethyl-3-methylcyclopentane as a direct precursor in the synthesis of optically active compounds are not prevalent in the reviewed literature, the principles of asymmetric synthesis suggest its potential utility. For instance, studies on the synthesis of optically active cyclopentane-fused ring systems utilize chiral starting materials to construct complex molecular frameworks. ias.ac.in The synthesis of other optically active cyclic compounds, such as (S)- and (R)-3-methylcyclopentene, has been achieved through stereochemically unambiguous routes, highlighting the importance of chiral cyclic hydrocarbons in asymmetric synthesis. researchgate.net Given that 1-ethyl-3-methylcyclopentane exists as stereoisomers, including (+)-1-ethyl-3-methylcyclopentane, it represents a potential, though not widely exploited, chiral synthon. nist.gov The general strategies for creating chiral molecules sometimes involve the use of carbon dioxide as a feedstock for asymmetric copolymerization, a process that could theoretically be adapted to functionalize chiral hydrocarbons like 1-ethyl-3-methylcyclopentane. usu.edu

In large-scale industrial processes that involve the rearrangement and synthesis of hydrocarbons, a diverse array of products is often formed. 1-Ethyl-3-methylcyclopentane is a potential byproduct in such reactions, particularly in processes like the Fischer-Tropsch synthesis (FTS). FTS is a catalytic process that converts a mixture of carbon monoxide and hydrogen (syngas) into a wide range of liquid hydrocarbons. mdpi.com The mechanism of FTS is complex, involving polymerization-like chain growth on the surface of a metal catalyst, which can lead to the formation of various branched and cyclic alkanes. mdpi.com While the primary goal of FTS is often the production of linear alkanes for diesel fuel, the reaction conditions can also favor the formation of smaller, branched, and cyclic molecules, including isomers of ethylmethylcyclopentane. The exact product distribution in FTS is highly dependent on the catalyst used (typically iron or cobalt), temperature, pressure, and syngas composition. mdpi.com

Environmental Chemistry and Atmospheric Fate as a Volatile Organic Compound (VOC)

As a volatile organic compound (VOC), 1-ethyl-3-methylcyclopentane can be released into the atmosphere from various sources, including its use as a solvent and its presence in fuels. solubilityofthings.comguidechem.com Once in the atmosphere, its fate is governed by chemical reactions that determine its persistence and potential environmental impact. univ-paris13.fr

The primary atmospheric degradation pathway for alkanes and cycloalkanes is reaction with the hydroxyl radical (•OH), a highly reactive species present in the troposphere. copernicus.org The rate of this reaction is a key factor in determining the atmospheric lifetime of the VOC. For cycloalkanes, the reaction rate generally increases with the size of the ring and the degree of substitution. copernicus.org

The reaction of 1-ethyl-3-methylcyclopentane with •OH radicals is expected to proceed via H-atom abstraction from the various C-H bonds in the molecule. This initial reaction forms a carbon-centered radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical with nitric oxide (NO) or other species can lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and nitrates. For instance, the oxidation of other unsaturated ketones has been shown to produce smaller carbonyl compounds like acetaldehyde (B116499) and methyl glyoxal, as well as carbon dioxide. copernicus.org

Table 1: Estimated Atmospheric Degradation Parameters for 1-Ethyl-3-methylcyclopentane This table presents estimated values based on data for structurally similar compounds.

The monitoring of VOCs like 1-ethyl-3-methylcyclopentane in the environment is typically accomplished using whole air sampling followed by laboratory analysis. A common and robust technique is gas chromatography coupled with mass spectrometry (GC/MS). 3m.com This method allows for the separation, identification, and quantification of individual compounds in a complex air sample.

The process generally involves collecting an air sample in a specially prepared inert canister. In the laboratory, a known volume of the air sample is introduced into the GC/MS system. The gas chromatograph separates the different compounds based on their boiling points and interactions with a stationary phase in a long capillary column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. nist.gov The concentration of the compound can be determined by comparing the detector response to that of a certified standard. 3m.com

Table 2: General Methodology for Environmental Monitoring of 1-Ethyl-3-methylcyclopentane

Structure-Performance Relationships in Materials Science and Fuels

The molecular structure of a hydrocarbon significantly influences its physical and chemical properties, which in turn dictates its performance in various applications, including as a component of fuels and in materials science. ornl.gov For cycloalkanes like 1-ethyl-3-methylcyclopentane, properties such as density, energy content, and melting point are of particular interest. frontiersin.org

In the context of sustainable aviation fuels (SAFs), there is a growing interest in cycloalkanes as a potential replacement for aromatic compounds. frontiersin.org Aromatics are traditionally added to jet fuel to ensure the proper swelling of o-ring seals in the engine, but they also contribute to soot formation during combustion. frontiersin.org Some cycloalkanes have been shown to exhibit a degree of o-ring swelling, making them a potentially cleaner-burning alternative. frontiersin.org

Table 3: Key Properties of Cycloalkanes for Fuel Applications and the Influence of Structure This table is based on general findings from structure-property relationship studies of cycloalkanes.

Table 4: List of Chemical Compounds Mentioned

Correlating Stereochemistry and Conformational Stability with Performance Metrics (e.g., Octane (B31449) Ratings for Hydrocarbons)

The spatial arrangement of the ethyl and methyl groups on the cyclopentane (B165970) ring in 1-ethyl-3-methylcyclopentane gives rise to cis and trans stereoisomers. In the cis isomer, both alkyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. nist.govnist.gov These geometric differences, along with the puckered, non-planar conformation of the cyclopentane ring, significantly influence the molecule's stability and, consequently, its performance as a fuel component.

A critical performance metric for gasoline components is the octane rating, which indicates a fuel's resistance to knocking or autoignition. The Research Octane Number (RON) and Motor Octane Number (MON) are two standard measures. The molecular structure of a hydrocarbon plays a pivotal role in determining its octane number. A study on the structure-property analysis of hydrocarbons provides specific octane ratings for 1-ethyl-3-methylcyclopentane. kg.ac.rs

Compound Research Octane Number (RON) Motor Octane Number (MON)
1-Ethyl-3-methylcyclopentane57.659.8
Data sourced from MATCH Communications in Mathematical and in Computer Chemistry kg.ac.rs

The relatively low octane numbers of 1-ethyl-3-methylcyclopentane, when compared to more highly branched or aromatic compounds, can be attributed to its structure. While the cyclopentane ring itself contributes to a higher octane number than a straight-chain alkane with the same number of carbon atoms, the specific arrangement of the ethyl and methyl groups influences its combustion properties. The presence of readily abstractable hydrogen atoms can affect the pre-ignition reactions that lead to knocking. The stereochemistry (cis vs. trans) can also lead to subtle differences in combustion behavior and octane ratings, although specific data for the individual isomers of 1-ethyl-3-methylcyclopentane are not widely reported in the provided search results. The principle remains that the more compact, stable, and branched an isomer is, the higher its octane rating tends to be.

Design Principles for Hydrocarbon-Based Functional Materials and Components

The principles derived from studying the structure-property relationships of molecules like 1-ethyl-3-methylcyclopentane extend to the design of advanced functional materials. The inclusion of cyclic moieties, such as the cyclopentane ring, into polymer backbones or as side chains can significantly alter the material's physical and chemical properties.

One key design principle is the manipulation of polymer crystallinity and thermomechanical properties through the incorporation of rigid ring structures. rsc.org For instance, introducing cyclopropane (B1198618) units into a polyester (B1180765) backbone was found to decrease crystallinity, which in turn lowered the ultimate tensile strength and Young's modulus of the material. rsc.org A similar principle applies to cyclopentane-containing polymers. The puckered and relatively rigid nature of the cyclopentane ring can disrupt the regular packing of polymer chains, leading to more amorphous materials with potentially lower melting points and increased solubility.

Furthermore, the stereochemistry of the substituted cycloalkane can be a critical design element. In the synthesis of highly substituted cyclopentanes for biological applications, controlling the stereochemistry is crucial as the three-dimensional arrangement of functional groups often dictates the molecule's interaction with biological targets. researchgate.netnih.gov For example, cyclopentane derivatives are explored as inhibitors for enzymes like sialyltransferases, where the specific conformation of the cyclopentane ring mimics the transition state of the enzymatic reaction. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.